

In-Depth Technical Guide: 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde

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Compound of Interest

Compound Name: 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No.: B1362413

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic organic compound featuring a fused imidazo[1,5-a]pyridine ring system. This core structure is of significant interest in medicinal chemistry and materials science. The presence of a phenyl group at the 3-position and a reactive carbaldehyde (aldehyde) group at the 1-position makes it a versatile synthetic intermediate for the development of more complex molecules with diverse biological activities and material properties. Notably, derivatives of this compound have been investigated as potent inhibitors of tubulin polymerization and the PI3K/Akt signaling pathway, both of which are critical targets in cancer therapy.

Chemical Structure and Properties

The chemical structure of **3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde** is characterized by a planar imidazo[1,5-a]pyridine bicyclic system, a phenyl substituent, and a formyl group.

Chemical Structure:

Caption: Chemical structure of **3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₀ N ₂ O	[1]
Molecular Weight	222.24 g/mol	[1]
CAS Number	446830-54-2	[1]
Appearance	Light brown powder	[Chem-Impex]
Melting Point	122-127 °C	[Chem-Impex]
Purity	≥ 95%	[Chem-Impex]
Storage Conditions	Store at 0-8°C	[Chem-Impex]

Table 2: Spectroscopic Data

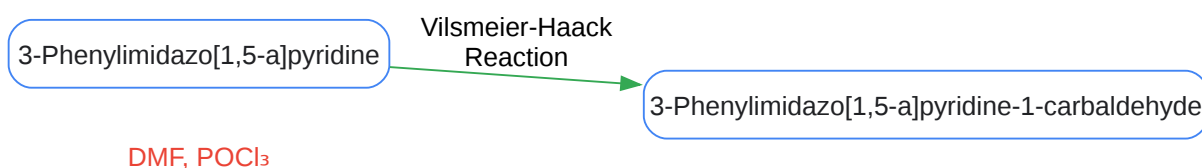
Type	Data	Reference
¹ H NMR (300 MHz, CDCl ₃)	δ 10.10 (s, 1H), 8.39 (d, J = 8.3 Hz, 2H), 7.77 (d, J = 6.6 Hz, 2H), 7.58-7.46 (m, 3H), 7.22 (dd)	[2][3]

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The synthesis of **3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde** is typically achieved through a Vilsmeier-Haack reaction, which is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]

Reaction Scheme:



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Caption: Vilsmeier-Haack formylation of 3-phenylimidazo[1,5-a]pyridine.

Detailed Methodology:

While a specific detailed protocol for this exact substrate is not readily available in the provided search results, a general procedure based on the Vilsmeier-Haack reaction is as follows. This should be adapted and optimized for the specific substrate.

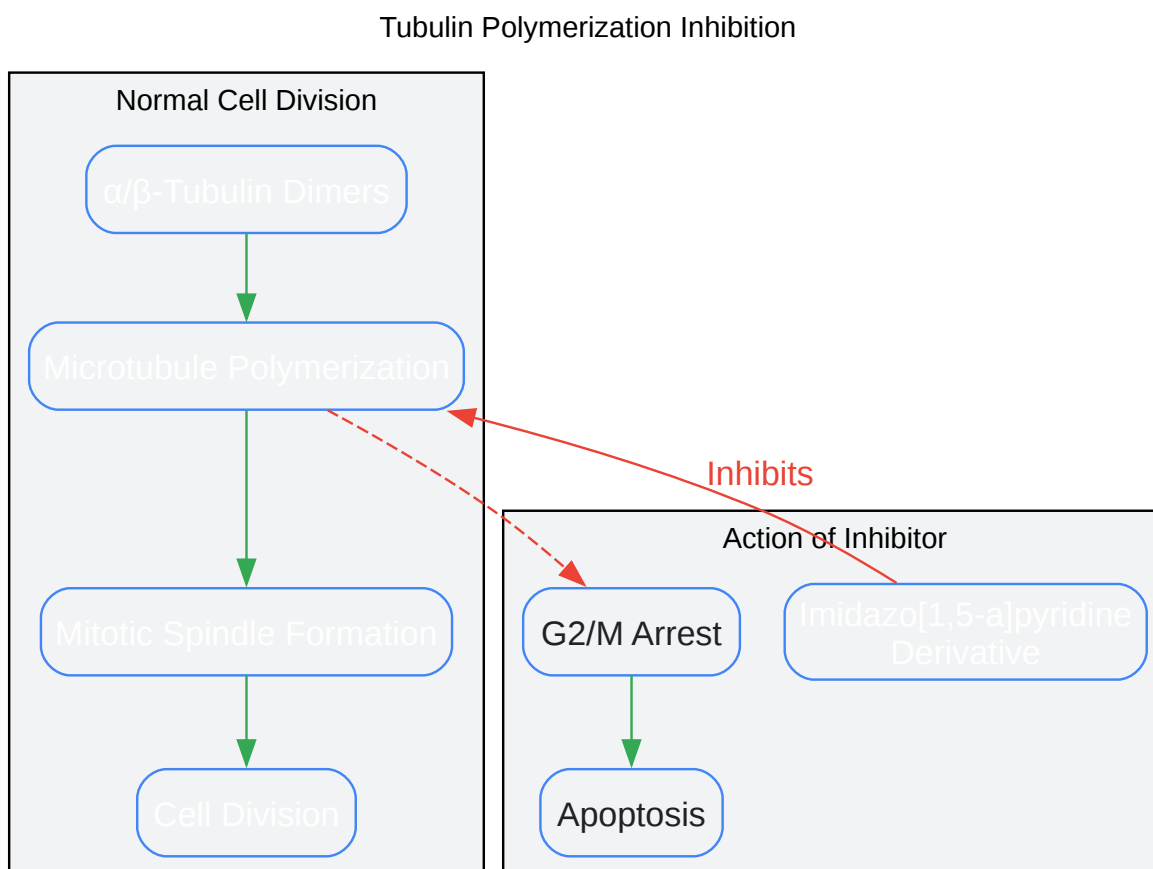
- **Reagent Preparation:** In a round-bottom flask, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent (a chloromethyliminium salt).[6] The reaction is typically exothermic and should be controlled.
- **Reaction:** The starting material, 3-phenylimidazo[1,5-a]pyridine, is added portionwise to the prepared Vilsmeier reagent. The reaction mixture is then heated to facilitate the electrophilic substitution. Reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, the mixture is cooled and carefully poured into a beaker of crushed ice and neutralized with a base, such as sodium carbonate solution.[7]
- **Extraction and Purification:** The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Biological Activity and Signaling Pathways

While direct quantitative biological data for **3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde** is limited in the available literature, its derivatives, particularly imidazo[1,5-a]pyridine-benzimidazole hybrids, have shown significant activity as inhibitors of two key cancer-related pathways: tubulin polymerization and the PI3K/Akt signaling pathway.[2][3] This suggests that the core 3-phenylimidazo[1,5-a]pyridine scaffold is a valuable pharmacophore for targeting these pathways.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α - and β -tubulin heterodimers that are essential for various cellular processes, including cell division, motility, and intracellular transport.[6] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Inhibitors of tubulin polymerization prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]



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Caption: Mechanism of tubulin polymerization inhibition.

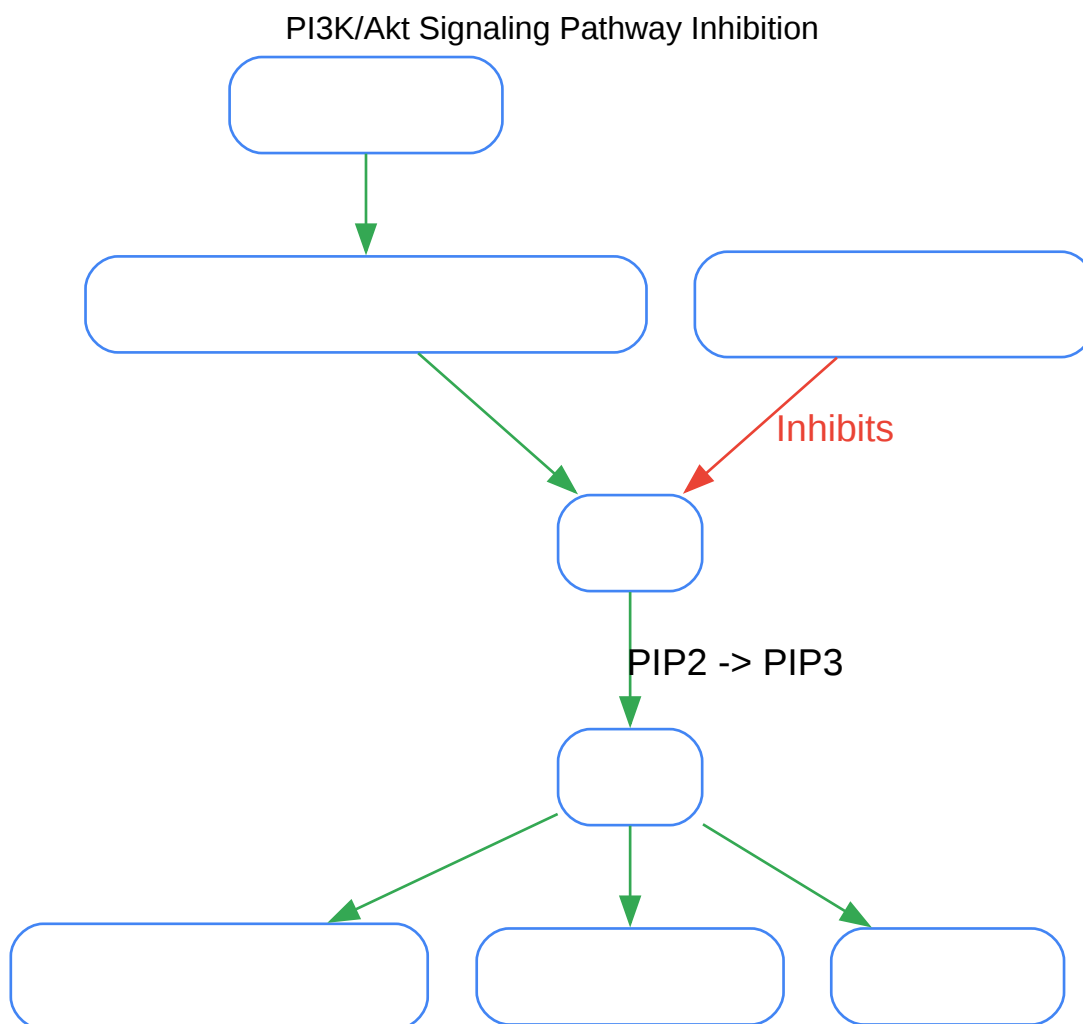
Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[9][10] This pathway is frequently hyperactivated in many types of cancer due to mutations in its components.[10]

Signaling Cascade:

- **Activation:** The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K.[9]
- **Second Messenger Production:** Activated PI3K phosphorylates phosphatidylinositol (4,5)-biphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11]
- **Akt Activation:** PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by other kinases like PDK1 and mTORC2.[9]
- **Downstream Effects:** Activated Akt then phosphorylates a multitude of downstream target proteins, leading to the promotion of cell survival (by inhibiting apoptosis), cell proliferation, and cell growth.[9][10]

Derivatives of **3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde** have been shown to inhibit this pathway, which can lead to a reduction in cancer cell proliferation and survival.[2][3]



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Caption: Overview of the PI3K/Akt signaling pathway and point of inhibition.

Applications and Future Directions

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde serves as a critical building block for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. Its derivatives have demonstrated the ability to target fundamental cancer-related pathways.

Future research directions may include:

- Lead Optimization: Systematic modification of the **3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde** structure to improve potency, selectivity, and pharmacokinetic properties of its derivatives.

- Mechanism of Action Studies: Detailed investigation into the precise binding modes and molecular interactions of these compounds with their biological targets (tubulin and PI3K/Akt pathway components).
- Exploration of Other Therapeutic Areas: The imidazo[1,5-a]pyridine scaffold is known for a wide range of biological activities, and derivatives of this compound could be explored for other indications such as neurodegenerative diseases or infectious diseases.
- Materials Science: The unique electronic properties of the imidazo[1,5-a]pyridine core suggest potential applications in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Conclusion

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is a synthetically valuable compound with a promising pharmacological scaffold. Its role as a precursor to potent inhibitors of tubulin polymerization and the PI3K/Akt signaling pathway highlights its importance in the field of drug discovery and development. Further investigation and derivatization of this core structure are likely to yield novel therapeutic agents and advanced materials.

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